8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl groups, a butyl chain, and a trihydropurine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method involves the condensation of 3,5-diethylpyrazole with a suitable aldehyde or ketone to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dichloromethane to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste generation .
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(3,5-dimethylpyrazolyl)pyridine: A similar compound with a pyridine core instead of a trihydropurine core.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borate: Another pyrazole derivative with different substituents and coordination properties.
Uniqueness
8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
7-butyl-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-5-8-9-22-13-14(21(4)17(25)19-15(13)24)18-16(22)23-12(7-3)10-11(6-2)20-23/h10H,5-9H2,1-4H3,(H,19,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIVZJAOQDNQGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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